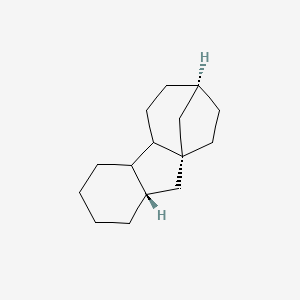
Gibbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gibbane is a sesquiterpene and a terpenoid fundamental parent.
Aplicaciones Científicas De Investigación
Plant Growth Regulation
Gibbane and Gibberellins
this compound is structurally related to gibberellins, which are crucial plant hormones that regulate growth and development. Gibberellic acid (GA3), a well-known gibberellin, has been extensively studied for its effects on plant physiology. This compound compounds have been shown to mimic the actions of gibberellins, influencing cell elongation, flowering, and seed germination.
Key Findings:
- Cell Elongation : this compound has been linked to enhanced cell elongation in various plant species, promoting taller growth and improved biomass accumulation. It acts similarly to gibberellic acid by stimulating the production of enzymes that facilitate cell wall loosening and expansion .
- Flowering Induction : The application of this compound can induce flowering in certain plants, particularly biennial species. This is crucial for agricultural practices where timing of flowering impacts yield .
Agricultural Applications
Use in Crop Production
The application of this compound in agriculture has shown promise in improving crop yields and quality. Its ability to regulate growth patterns can lead to more robust plants that are better equipped to handle environmental stresses.
Benefits:
- Enhanced Crop Yields : Studies have demonstrated that this compound application can significantly increase yields in crops such as maize and peas by promoting vigorous growth and development .
- Stress Resistance : this compound treatments have been associated with increased resistance to abiotic stresses such as drought and salinity, making it a valuable tool in sustainable agriculture .
Synthetic Chemistry
Synthesis of this compound Derivatives
The chemical synthesis of this compound derivatives has been an area of active research. These derivatives are not only important for understanding the biochemical pathways involved in gibberellin metabolism but also for developing new agricultural chemicals.
Research Highlights:
- Synthesis Techniques : Recent studies have focused on the stereocontrolled total synthesis of complex this compound structures, which can serve as precursors for biologically active compounds .
- Biochemical Applications : The synthesized this compound derivatives have potential applications in pharmaceuticals and agrochemicals, providing new avenues for crop management and plant health .
Summary Table of this compound Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Plant Growth Regulation | Enhances cell elongation and flowering | Increased biomass; improved yields |
| Agricultural Practices | Used to boost crop production and stress resistance | Higher yields; better stress tolerance |
| Synthetic Chemistry | Synthesis of this compound derivatives | Development of new agrochemicals |
Case Studies
- Gibberellic Acid in Maize : A study demonstrated that applying gibberellic acid significantly improved maize growth metrics, showcasing the potential of this compound-related compounds in enhancing agricultural productivity .
- Flowering Induction in Peas : Research indicated that this compound application led to earlier flowering in pea plants, allowing for extended growing seasons and increased harvests .
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,3S,12S)-tetracyclo[10.2.1.01,9.03,8]pentadecane |
InChI |
InChI=1S/C15H24/c1-2-4-13-12(3-1)10-15-8-7-11(9-15)5-6-14(13)15/h11-14H,1-10H2/t11-,12-,13?,14?,15+/m0/s1 |
Clave InChI |
BRIUXPNFDNMNPK-APSKQVOWSA-N |
SMILES |
C1CCC2C(C1)CC34C2CCC(C3)CC4 |
SMILES isomérico |
C1CCC2[C@@H](C1)C[C@]34C2CC[C@H](C3)CC4 |
SMILES canónico |
C1CCC2C(C1)CC34C2CCC(C3)CC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















